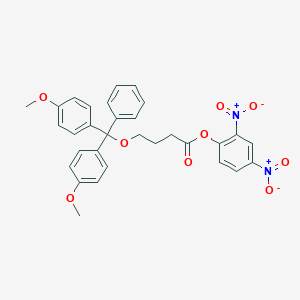
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl-4-O-(4,4’-dimethoxytrityl)butyrate, also known as DNPTB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of butyric acid and is commonly used as a substrate for enzyme assays due to its unique properties. DNPTB is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. The hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate by esterases and lipases involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the substrate, leading to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by water to release the product and regenerate the catalytic serine residue.
Effets Biochimiques Et Physiologiques
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a widely used substrate for enzyme assays due to its unique properties. It has a high molar extinction coefficient, which makes it easy to quantify spectrophotometrically. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various enzyme assays. However, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate has some limitations for lab experiments. It is a synthetic compound that may not accurately mimic the natural substrates of esterases and lipases. Additionally, the assay may be affected by the presence of other compounds that may interfere with the hydrolysis of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate.
Orientations Futures
There are several future directions for the use of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate in scientific research. One potential direction is the development of new assays that use 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate as a substrate for other enzymes. For example, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a substrate for proteases or phosphatases. Another potential direction is the development of new derivatives of 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate that may have improved properties for enzyme assays. Additionally, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate could be used as a tool for the study of enzyme kinetics and mechanism of action. Overall, 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is a versatile compound that has many potential applications in scientific research.
Méthodes De Synthèse
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate can be synthesized by reacting 2,4-dinitrophenol with 4-O-(4,4’-dimethoxytrityl)butyric acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent hydrolysis of the intermediate products. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is commonly used as a substrate for enzyme assays, particularly for the measurement of esterase and lipase activity. 2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate is hydrolyzed by esterases and lipases to release 2,4-dinitrophenol, which can be quantified spectrophotometrically. This assay is widely used in the pharmaceutical industry for the screening of potential drug candidates that may inhibit esterase and lipase activity.
Propriétés
Numéro CAS |
123658-23-1 |
|---|---|
Nom du produit |
2,4-Dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate |
Formule moléculaire |
C31H28N2O9 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoate |
InChI |
InChI=1S/C31H28N2O9/c1-39-26-15-10-23(11-16-26)31(22-7-4-3-5-8-22,24-12-17-27(40-2)18-13-24)41-20-6-9-30(34)42-29-19-14-25(32(35)36)21-28(29)33(37)38/h3-5,7-8,10-19,21H,6,9,20H2,1-2H3 |
Clé InChI |
VGDVDUNAKOZZAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
123658-23-1 |
Synonymes |
2,4-dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate DDTB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



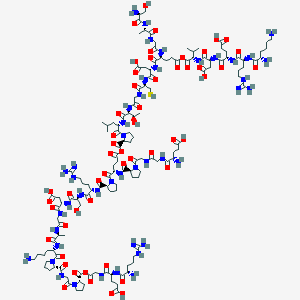

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
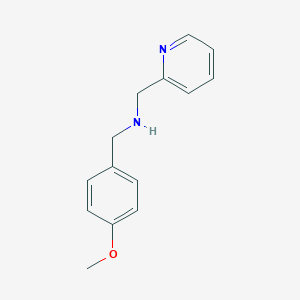
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)


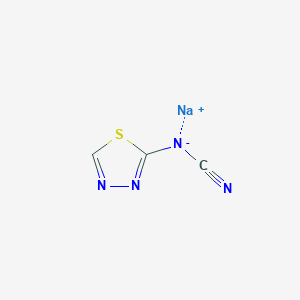

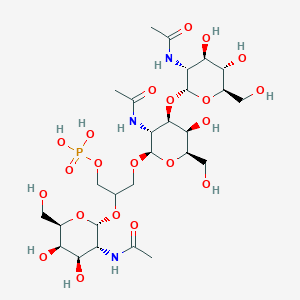
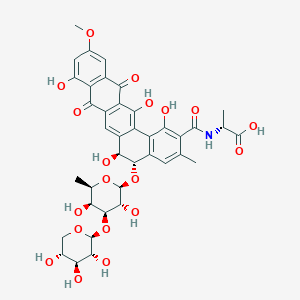
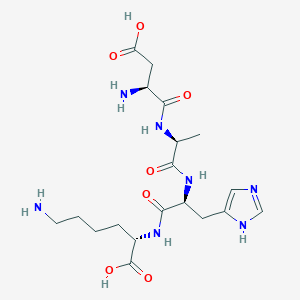
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)